3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural and Chemical Properties
Research on sulfonamide compounds often focuses on their structural characterization and the implications for their reactivity and stability. For example, the study of the structure, acidity, and basicity of benzene disulfonamide inhibitors of carbonic anhydrase provides insights into how these compounds behave as weak acids or bases, with their conformational behavior significantly influenced by their structural arrangement (Remko et al., 2014). Such information is crucial for understanding the reactivity and potential applications of sulfonamide compounds in scientific research.
Photophysical and Electrochemical Properties
Studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds reveal their potential light-harvesting properties and applications in the development of novel inhibitor molecules for enzymes like Topoisomerase II. These compounds exhibit significant nonlinear optical properties, which are essential for designing new Dye-Sensitized Solar Cells (DSSCs) (Sheena Mary et al., 2019). Such research underscores the potential of sulfonamide derivatives in the development of materials with specific photophysical and electrochemical properties.
Applications in Materials Science
The synthesis and investigation of sulfonated polytriazoles from fluorinated diazide monomers highlight the utility of sulfonamide groups in creating materials with high proton conductivities, suitable for applications such as proton exchange membranes in fuel cells (Singh et al., 2014). This research area is particularly relevant for the development of energy-related materials and technologies.
Potential Biomedical Applications
Sulfonamide compounds' synthesis and evaluation for their inhibitory activities on certain enzymes, such as carbonic anhydrases, suggest their potential applications in designing new therapeutics (Kucukoglu et al., 2016). Such studies are foundational for developing drugs targeting specific enzymes involved in disease processes.
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures have shown high selectivity for kinases . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (potentially kinases) to induce changes in cellular signaling pathways .
Biochemical Pathways
Given its potential interaction with kinases, it may influence various signaling pathways within the cell .
Result of Action
Based on its potential interaction with kinases, it may modulate cellular signaling pathways, leading to changes in cellular function .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c18-14-4-2-13(3-5-14)11-19-25(20,21)9-1-8-22-15-6-7-16-17(10-15)24-12-23-16/h2-7,10,19H,1,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFUMPNJPVFNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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